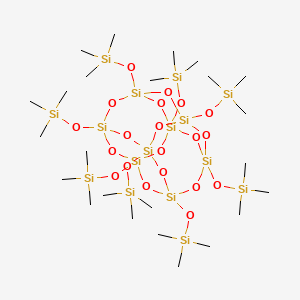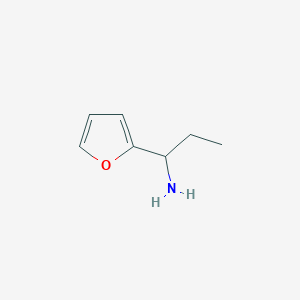
2,6-Dibutanoylpyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibutanoylpyrazine (2,6-DBP) is an organic compound belonging to the class of organic compounds known as pyrazines. It is a colorless, flammable liquid with a pungent odor and is used as a flavoring agent in food and beverages. 2,6-DBP is also used in research as a tool for studying the structure and function of proteins.
科学研究应用
2,6-Dibutanoylpyrazine has been used in a variety of scientific research applications. It has been used as a tool for studying the structure and function of proteins, as a reagent for the synthesis of other compounds, and as a ligand for the binding of metal ions. It has also been used to study the structure and function of enzyme systems, as well as for the study of the structure and function of cell membranes.
作用机制
2,6-Dibutanoylpyrazine is known to interact with a variety of proteins and enzymes. It has been found to interact with the enzyme alcohol dehydrogenase, which is involved in the metabolism of alcohols. 2,6-Dibutanoylpyrazine has also been found to interact with the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. In addition, it has been found to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2,6-Dibutanoylpyrazine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme alcohol dehydrogenase, which is involved in the metabolism of alcohols. In addition, it has been found to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
The use of 2,6-Dibutanoylpyrazine in laboratory experiments offers a number of advantages. It is a low-cost and readily available reagent, and its synthesis is relatively simple. Furthermore, it is a relatively non-toxic compound, making it suitable for use in laboratory settings. However, there are some limitations to the use of 2,6-Dibutanoylpyrazine in laboratory experiments. Its use is limited to certain types of reactions, and it can be difficult to control the amount of product produced. In addition, it can be difficult to separate the product from the reaction mixture.
未来方向
There are a number of potential future directions for the use of 2,6-Dibutanoylpyrazine in scientific research. These include the use of 2,6-Dibutanoylpyrazine in the study of the structure and function of proteins, the use of 2,6-Dibutanoylpyrazine as a tool for the synthesis of other compounds, and the use of 2,6-Dibutanoylpyrazine as a ligand for the binding of metal ions. In addition, 2,6-Dibutanoylpyrazine could be used to study the structure and function of enzyme systems, as well as for the study of the structure and function of cell membranes. Finally, 2,6-Dibutanoylpyrazine could be used to study the effects of environmental pollutants on human health, as well as to study the effects of drugs on the human body.
合成方法
2,6-Dibutanoylpyrazine is produced through a process known as the Knovenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction yields 2,6-Dibutanoylpyrazine as a product. The synthesis of 2,6-Dibutanoylpyrazine can also be achieved through a reaction of an aldehyde or ketone with an active methylene compound in the presence of a catalyst such as p-toluenesulfonic acid.
属性
IUPAC Name |
1-(6-butanoylpyrazin-2-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-5-11(15)9-7-13-8-10(14-9)12(16)6-4-2/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUNARPUMLZDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CN=CC(=N1)C(=O)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibutanoylpyrazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]](/img/structure/B6292238.png)




![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)

![Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6292286.png)
